

Application Notes & Protocols: Statistical Analysis Plan for Co-codamol Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Co-codamol

Cat. No.: B1249283

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive Statistical Analysis Plan (SAP) for a hypothetical Phase III randomized, double-blind, placebo-controlled, parallel-group clinical trial evaluating the efficacy and safety of **co-codamol** for the treatment of chronic pain. This SAP is a technical document that provides detailed procedures for the statistical analysis of data collected during the trial and is intended to be a standalone document.

Trial Objectives and Endpoints

Primary Objective

The primary objective of this trial is to evaluate the analgesic efficacy of **co-codamol** compared to placebo in participants with chronic pain.

Secondary Objectives

- To assess the impact of **co-codamol** on participants' overall impression of change.
- To evaluate the safety and tolerability of **co-codamol**.
- To assess the use of rescue medication.

Endpoints

2.3.1 Primary Efficacy Endpoint

- Change from baseline in the weekly average of the 24-hour average pain intensity score at Week 12, as measured by the 11-point Numeric Rating Scale (NRS).[\[1\]](#)

2.3.2 Secondary Efficacy Endpoints

- Patient Global Impression of Change (PGIC) score at Week 12.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Proportion of participants with a $\geq 30\%$ and $\geq 50\%$ reduction in the weekly average of the 24-hour average pain intensity score from baseline to Week 12.
- Total consumption of rescue medication during the 12-week treatment period.

2.3.3 Safety Endpoints

- Incidence of Treatment-Emergent Adverse Events (TEAEs).
- Incidence of Serious Adverse Events (SAEs).
- Changes from baseline in vital signs, electrocardiogram (ECG) parameters, and clinical laboratory values.

Experimental Protocols

Pain Intensity Assessment Protocol

3.1.1 Instrument: 11-point Numeric Rating Scale (NRS).

3.1.2 Procedure:

- Participants will be provided with an electronic diary and trained on its use.
- Twice daily (morning and evening), participants will be prompted to rate their average pain intensity over the past 12 hours on the NRS, where 0 represents "no pain" and 10 represents "worst pain imaginable".

- The 24-hour average pain intensity score will be calculated as the mean of the morning and evening NRS scores.
- The weekly average of the 24-hour average pain intensity score will be calculated from the daily scores.

Patient Global Impression of Change (PGIC) Assessment Protocol

3.2.1 Instrument: 7-point Patient Global Impression of Change (PGIC) scale.[2][4]

3.2.2 Procedure:

- At designated study visits (e.g., Week 4, Week 8, and Week 12), participants will be asked the following question: "Since the start of the study, my overall status is:". [2]
- Participants will select one of the following seven options:[2]
 - 1 = Very Much Improved
 - 2 = Much Improved
 - 3 = Minimally Improved
 - 4 = No Change
 - 5 = Minimally Worse
 - 6 = Much Worse
 - 7 = Very Much Worse
- The response will be recorded directly into the electronic Case Report Form (eCRF) by the site personnel.

Statistical Analysis General Considerations

- All statistical tests will be two-sided with a significance level of $\alpha = 0.05$, unless otherwise specified.
- The primary analysis will be based on the Intent-to-Treat (ITT) population, which will include all randomized participants who have received at least one dose of the study medication and have at least one post-baseline primary efficacy assessment.
- A Safety Population, consisting of all participants who received at least one dose of study medication, will be used for all safety analyses.

Analysis of the Primary Efficacy Endpoint

The change from baseline in the weekly average of the 24-hour average pain intensity score at Week 12 will be analyzed using a Mixed Model for Repeated Measures (MMRM).[5][6][7]

The model will include the following terms:

- Fixed effects: Treatment group, visit (as a categorical variable), treatment-by-visit interaction, and baseline pain intensity score as a covariate.[5][6]
- Random effect: Participant.
- Covariance structure: An unstructured covariance matrix will be used to model the within-participant correlation.[5][7]

The primary comparison will be the least squares mean difference between the **co-codamol** and placebo groups at Week 12.

Analysis of Secondary Efficacy Endpoints

- PGIC: The PGIC scores at Week 12 will be analyzed using the Mann-Whitney U test to compare the distribution of scores between the two treatment groups. The proportion of participants in each of the seven categories will also be presented.
- Responder Analysis: The proportion of participants with a $\geq 30\%$ and $\geq 50\%$ reduction in pain intensity will be compared between treatment groups using a logistic regression model, with treatment group and baseline pain intensity as covariates.

- **Rescue Medication:** The total consumption of rescue medication will be compared between treatment groups using a negative binomial regression model, with treatment group and baseline pain intensity as covariates.

Handling of Missing Data

For the primary efficacy endpoint, the MMRM model will be used to handle missing data under the assumption of Missing at Random (MAR).^[8] For other endpoints, multiple imputation may be considered for sensitivity analyses.

Analysis of Safety Data

Safety data will be summarized descriptively. The incidence of TEAEs and SAEs will be tabulated by System Organ Class (SOC) and Preferred Term (PT) for each treatment group.^[9] ^[10] Vital signs, ECGs, and laboratory data will be summarized by visit, and changes from baseline will be presented.

Sample Size Calculation

A sample size of 200 participants per group (total of 400) is planned. This sample size will provide approximately 90% power to detect a difference of 1.0 point in the change from baseline in the weekly average of the 24-hour average pain intensity score between the **co-codamol** and placebo groups at Week 12, assuming a common standard deviation of 2.5 and a two-sided significance level of 0.05. This calculation accounts for a potential dropout rate of 20%.^[11]

Data Presentation

All quantitative data will be summarized in clearly structured tables.

Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)^[12]^[13]^[14]^[15]
^[16]

Characteristic	Co-codamol (N=200)	Placebo (N=200)	Total (N=400)
Age (years), Mean (SD)			
Sex, n (%)			
Male			
Female			
Race, n (%)			
White			
Black or African			
American			
Asian			
Other			
Baseline Pain Intensity (NRS), Mean (SD)			
Duration of Chronic Pain (years), Mean (SD)			

Table 2: Analysis of Primary Efficacy Endpoint - Change from Baseline in Pain Intensity at Week 12 (ITT Population)[17]

Co-codamol (N=200)	Placebo (N=200)
Baseline	
n	
Mean (SD)	
Week 12	
n	
Mean (SD)	
Change from Baseline at Week 12	
LS Mean (SE)	
LS Mean Difference vs. Placebo (95% CI)	
p-value	

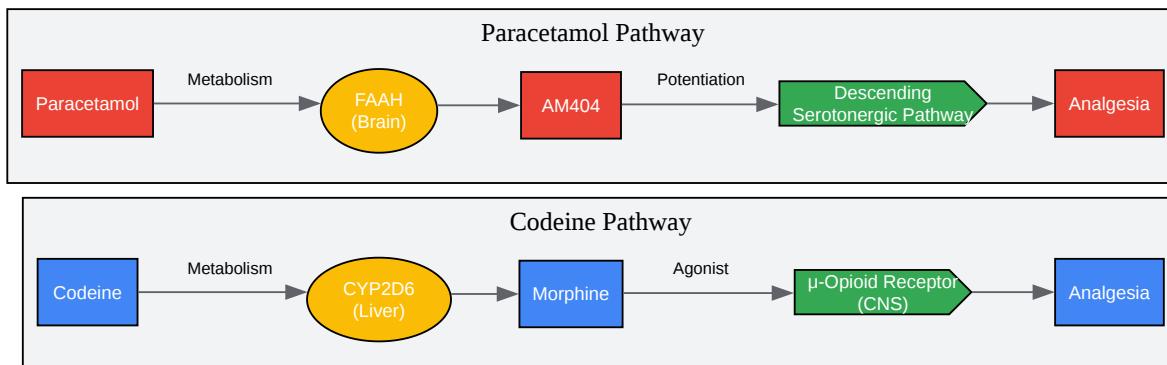
Table 3: Summary of Treatment-Emergent Adverse Events (Safety Population)[9][10][18]

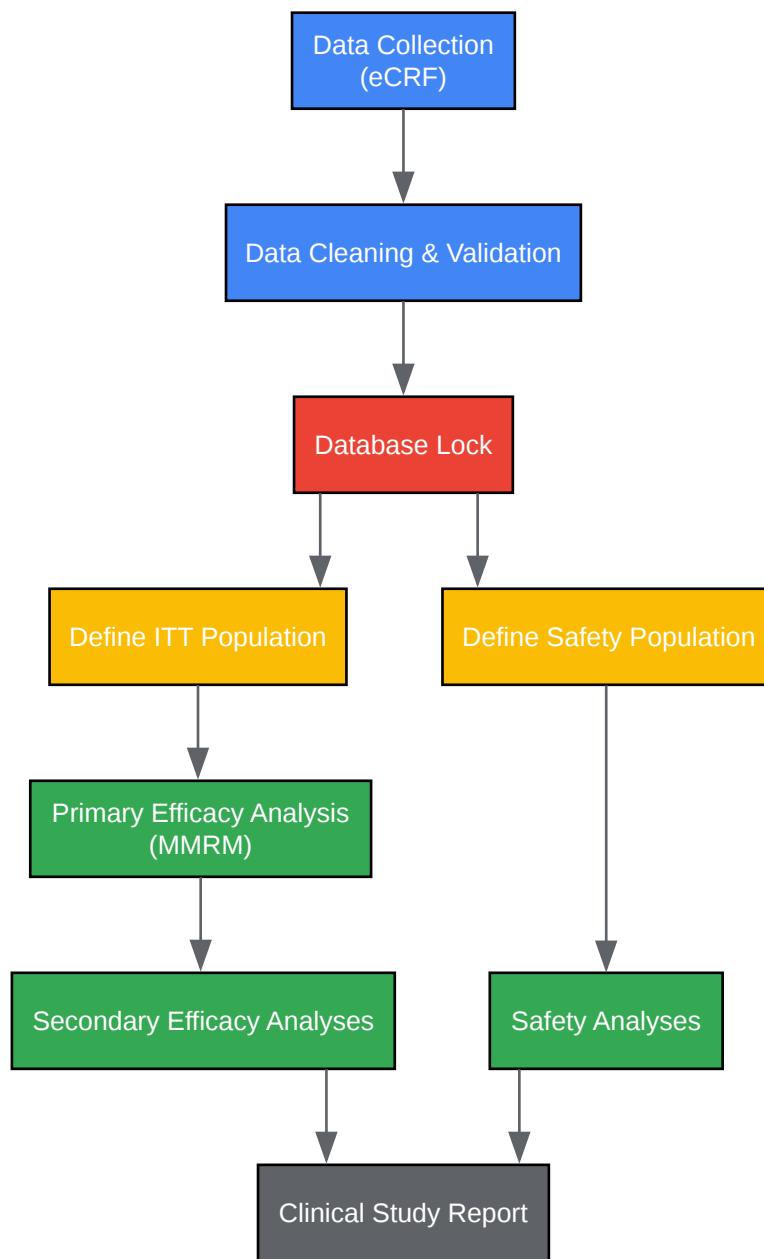
| System Organ Class | Co-codamol (N=200) | Placebo (N=200) |

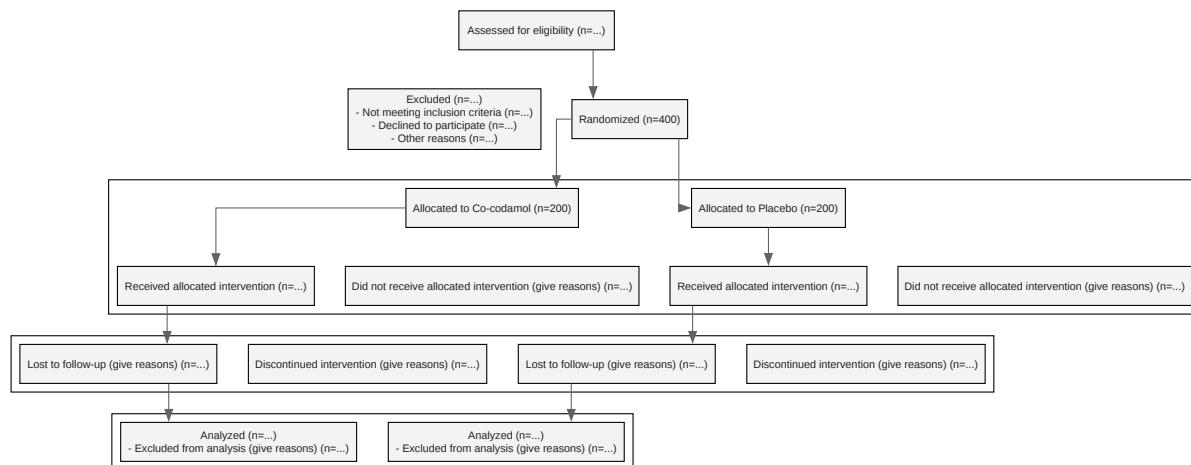
Preferred Term	n (%)	n (%)
Gastrointestinal disorders		
Nausea		
Constipation		
Vomiting		
Nervous system disorders		
Dizziness		

| Somnolence | | |

Mandatory Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Essential statistical principles of clinical trials of pain treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. Website [eprovide.mapi-trust.org]
- 4. Assessing the clinical significance of change scores following carpal tunnel surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIXED MODEL REPEATED MEASURES (MMRM) | `_main.knit` [bookdown.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. [mmrm](http://mmrm.openpharma.github.io) [[openpharma.github.io](http://mmrm.openpharma.github.io)]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. pharmasug.org [pharmasug.org]
- 10. sesug.org [sesug.org]
- 11. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. asdocx.com [asdocx.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. 5 Efficacy table – R for Clinical Study Reports and Submission [r4csr.org]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Statistical Analysis Plan for Co-codamol Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249283#statistical-analysis-plan-for-co-codamol-clinical-trials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com